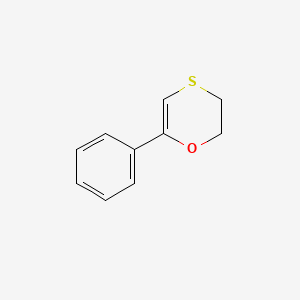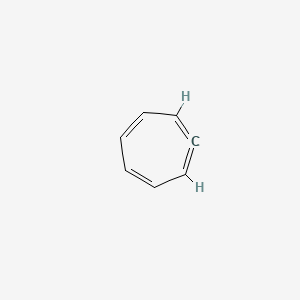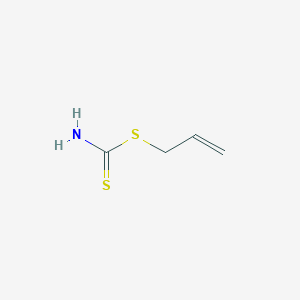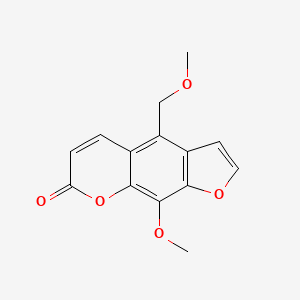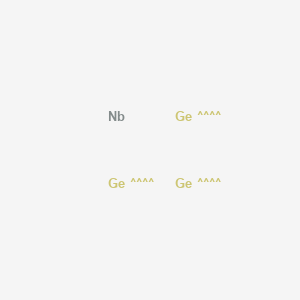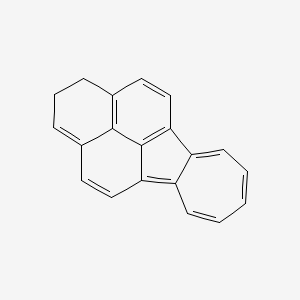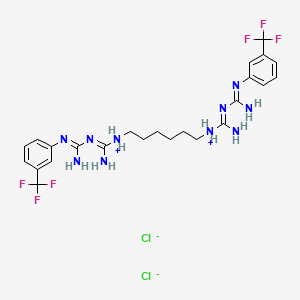![molecular formula C11H17N3O2 B14649963 2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate CAS No. 51581-37-4](/img/structure/B14649963.png)
2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate is a chemical compound with the molecular formula C11H19N3O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a dimethylamino group and a dimethylcarbamate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate typically involves the reaction of 2-chloromethylpyridine with dimethylamine, followed by the introduction of a dimethylcarbamate group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group or the carbamate ester can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Compounds with new functional groups replacing the original substituents.
Applications De Recherche Scientifique
2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged for specific applications.
Mécanisme D'action
The mechanism of action of 2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Pyridostigmine: A related compound with a similar pyridine structure but different substituents, used as a medication for myasthenia gravis.
Neostigmine: Another similar compound with a carbamate ester, used as a cholinesterase inhibitor in medical applications.
Uniqueness: 2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Propriétés
Numéro CAS |
51581-37-4 |
|---|---|
Formule moléculaire |
C11H17N3O2 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
[2-[(dimethylamino)methyl]pyridin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H17N3O2/c1-13(2)8-9-10(6-5-7-12-9)16-11(15)14(3)4/h5-7H,8H2,1-4H3 |
Clé InChI |
WXYQYMVOZOPOKF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C=CC=N1)OC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol](/img/structure/B14649883.png)
